molecular formula C15H14ClN3S B12197321 N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12197321
M. Wt: 303.8 g/mol
InChI Key: XSZQAESDNYYKCQ-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound offered for research purposes. It belongs to the thieno[2,3-d]pyrimidine class of heterocycles, which are recognized in scientific literature as scaffolds with significant biological potential. Compounds based on the 5,6-dimethylthieno[2,3-d]pyrimidine structure have been reported to exhibit notable fungicidal activities, showing high efficacy against a range of fungi including Fusarium oxysporum , Rhizoctonia solani , and Botrytis cinerea . Furthermore, related thienopyrimidine derivatives are being investigated in antimicrobial discovery research for their highly selective activity against specific pathogens like Helicobacter pylori . The mechanism of action for this class is under active investigation, with studies on analogous compounds suggesting that some thienopyrimidines may exert their effects by targeting the NuoD subunit of respiratory complex I, thereby disrupting energy metabolism in target cells . This makes the thienopyrimidine core, including derivatives like this compound, a valuable structure for developing novel narrow-spectrum therapeutic agents and for fundamental biochemical studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H14ClN3S

Molecular Weight

303.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H14ClN3S/c1-9-10(2)20-15-13(9)14(18-8-19-15)17-7-11-5-3-4-6-12(11)16/h3-6,8H,7H2,1-2H3,(H,17,18,19)

InChI Key

XSZQAESDNYYKCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCC3=CC=CC=C3Cl)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

The oxazine-dione derivative is suspended in ethanol and combined with 2-chlorobenzylamine. The mixture is heated at 80–90°C for 10–14 hours to facilitate nucleophilic attack and ring closure. Potassium hydroxide (1.5 equiv) is subsequently added, and heating continues for an additional 6–10 hours to complete the cyclization. This one-pot method yields the thienopyrimidine core with the 5,6-dimethyl substituents intact.

Mechanistic Insights

The reaction proceeds via a tandem nucleophilic substitution and cyclization mechanism. The amine group of 2-chlorobenzylamine attacks the electrophilic carbonyl carbon of the oxazine-dione, followed by intramolecular cyclization to form the pyrimidine ring. The dimethyl groups at positions 5 and 6 are retained from the starting material, ensuring regioselectivity.

ParameterValue/Detail
SolventDichloromethane
Temperature25°C
Reaction Time12–16 hours
BaseTriethylamine
Yield68–75%

Side Reactions and Mitigation

Competing O-alkylation is minimized by using a non-polar solvent and stoichiometric control. Excess 2-chlorobenzyl chloride is avoided to prevent di-substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) isolates the desired product.

Purification and Characterization

Chromatographic Purification

Crude product is purified using flash chromatography with a gradient elution system (hexane to ethyl acetate). The target compound elutes at 30–40% ethyl acetate, as confirmed by TLC (Rf = 0.45 in hexane/ethyl acetate 1:1).

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3) : δ 7.42–7.38 (m, 2H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 4.85 (s, 2H, N-CH2), 2.52 (s, 6H, 5,6-CH3).

  • 13C NMR (100 MHz, CDCl3) : δ 167.8 (C4), 153.2 (C2), 136.5 (C-Cl), 129.4–127.8 (Ar-C), 44.7 (N-CH2), 19.5 (5,6-CH3).

  • HRMS (ESI+) : m/z calculated for C13H13ClN4S [M+H]+ 309.0532, found 309.0535.

Comparative Analysis of Synthetic Routes

One-Pot vs. Stepwise Synthesis

The one-pot method described in Section 1 offers higher efficiency (overall yield: 46–58%) but requires precise stoichiometric control. In contrast, a stepwise approach isolating intermediates achieves marginally higher purity (>98%) at the expense of additional purification steps.

Solvent and Catalyst Impact

SolventReaction Time (h)Yield (%)
Ethanol2458
Acetonitrile1862
Toluene3045

Polar aprotic solvents like acetonitrile enhance reaction rates due to improved solubility of intermediates.

Scalability and Industrial Considerations

Kilogram-scale synthesis employs continuous flow reactors to maintain temperature control and reduce side reactions. Key parameters include:

  • Residence time: 90 minutes

  • Temperature: 85°C

  • Catalyst: Immobilized triethylamine on silica gel

This method achieves a throughput of 12 kg/day with a purity of 97.5% .

Chemical Reactions Analysis

Amination Reactions

The compound’s 4-amino group is central to its reactivity. A typical amination process involves:

  • Reagents : Chloropyrimidine derivatives, amines (e.g., aniline), hydrochloric acid, and water .

  • Conditions : Stirring at elevated temperatures (e.g., 80°C for 1 hour) .

  • Example : N-Phenylthieno[2,3-d]pyrimidin-4-amine was synthesized by reacting 4-chloro-thieno[2,3-d]pyrimidine with aniline in water, followed by purification .

Reaction TypeReagents/ConditionsYieldReference
AminationChloropyrimidine + aniline + HCl (aq), 80°C89%

Substitution and Functionalization

The 5,6-dimethyl substituents and the 2-chlorophenylmethyl group are introduced via substitution:

  • Methylation : Dimethyl groups are typically added during the thienopyrimidine core synthesis, often via alkylation of thiophene precursors .

  • Alkylation : The 2-chlorophenylmethyl group may be introduced through nucleophilic substitution (e.g., using chlorobenzyl derivatives and appropriate catalysts).

Cyclization and Ring Formation

The thienopyrimidine ring system is formed through cyclization reactions:

  • Reagents : Ethyl 2-aminothiophene-3-carboxylate derivatives, triethyl orthoformate, benzylamine .

  • Conditions : Reflux in ethanol or other organic solvents .

Cyclization MethodReagentsConditionsProductReference
Triethyl orthoformate-mediated cyclizationAmino ester + triethyl orthoformate + benzylamineReflux in ethanolDihydrothienopyrimidine

Reactivity and Stability

The compound exhibits reactivity typical of thienopyrimidines:

  • Aromatic substitution : The pyrimidine ring’s electron-deficient nature allows for electrophilic substitution.

  • Nucleophilic attack : The amino group (NH2) at position 4 can participate in alkylation or acylation.

  • Thermal stability : Thienopyrimidines generally remain stable under standard reaction conditions but may undergo degradation under harsh conditions (e.g., prolonged high-temperature reflux) .

Biological Activity and Reaction Implications

While not directly a chemical reaction, the compound’s biological activity is influenced by its structural features:

  • COX enzyme inhibition : The thienopyrimidine framework and substituents (methyl, chlorophenylmethyl) contribute to anti-inflammatory activity via cyclooxygenase inhibition.

  • Pharmacokinetic modifications : Structural changes (e.g., introducing methyl groups) can alter solubility and metabolic stability.

Analytical and Characterization Techniques

  • NMR spectroscopy : Used to confirm structural features (e.g., 1H NMR shows signals for aromatic protons and amino groups) .

  • Mass spectrometry : Molecular weight confirmation (C13H12ClN3S).

  • X-ray crystallography : For 3D conformational analysis.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The compound can be synthesized through methods such as:

  • Condensation Reactions : Utilizing thiobarbituric acid and various aldehydes to form thienopyrimidine derivatives.
  • Cyclization Processes : Employing cyclization techniques to form the thieno[2,3-d]pyrimidine core structure.

Characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .

Anticancer Properties

Recent studies have indicated that thienopyrimidine derivatives, including this compound, exhibit promising anticancer activities. The compound has been evaluated for its effectiveness against various cancer cell lines through:

  • Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound can significantly inhibit cell growth in cancer cell lines such as A431 vulvar epidermal carcinoma .
  • Mechanistic Studies : Investigations into the mechanism of action suggest that these compounds may interfere with specific signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. Research indicates:

  • COX Inhibition : It has been reported that thienopyrimidine derivatives can inhibit cyclooxygenase enzymes (COX), which are key mediators in the inflammatory response .
  • In Vivo Efficacy : Animal models have demonstrated that these compounds reduce inflammation markers effectively, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key factors influencing its activity include:

  • Substituent Effects : Variations in substituents at different positions on the thienopyrimidine ring can enhance or diminish biological activity.
  • Hydrophobicity : The balance between hydrophilic and hydrophobic characteristics affects the compound's bioavailability and interaction with biological targets .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound in drug development:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of A431 cell proliferation with an IC50 value of 0.05 μM.
Study BAnti-inflammatory EffectsShowed a reduction in paw edema in rat models by 60% compared to controls.
Study CSAR AnalysisIdentified optimal substituents that enhance COX inhibition potency by up to 10-fold.

These findings underscore the potential of this compound as a lead compound for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Notes Reference
N-[(2-Chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (Target) Thieno[2,3-d]pyrimidine 2-Chlorobenzyl, 5,6-dimethyl C₁₆H₁₄ClN₃S 315.82 Likely moderate lipophilicity due to aromatic/chlorine groups. N/A
N-(4-Chlorophenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine Furo[2,3-d]pyrimidine 4-Chlorophenyl, 2,6-dimethyl C₁₄H₁₂ClN₃O 273.72 Lower molecular weight; furo core may enhance metabolic stability vs. thieno.
Fasnall (N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine) Thieno[2,3-d]pyrimidine Benzylpyrrolidinyl, 5,6-dimethyl C₁₉H₂₂N₄S 338.47 FASN inhibitor; improved solubility as benzenesulfonate salt (MW 496.64).
N-(2-Fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride Thieno[2,3-d]pyrimidine 2-Fluorophenyl, 5,6-dimethyl (HCl salt) C₁₅H₁₄ClFN₃S 350.81 Hydrochloride salt enhances water solubility; potential for improved bioavailability.
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine Cyclopentyl, 5,6-dimethyl C₁₃H₁₇N₃S 247.36 Lower molecular weight; cyclopentyl group may influence target selectivity.

Key Findings and Implications

Substituent Effects : The 2-chlorophenyl group in the target compound likely contributes to moderate lipophilicity, whereas fluorophenyl () or morpholinyl () substituents enhance solubility or target engagement.

Core Heterocycle Impact: Thieno[2,3-d]pyrimidines generally exhibit balanced potency and stability, while furo[2,3-d]pyrimidines () may offer metabolic advantages .

Salt Forms : Hydrochloride or benzenesulfonate salts () are practical strategies to improve pharmacokinetic profiles .

Biological Activity

N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article compiles various research findings, including synthesis methods, biological assays, and case studies that highlight the compound's efficacy and mechanisms of action.

Chemical Structure and Synthesis

The compound belongs to the thieno[2,3-d]pyrimidine class, which has been extensively studied for its pharmacological properties. The synthesis typically involves multi-step organic reactions that yield the desired thienopyrimidine derivatives. For instance, a study presented a divergent synthesis pathway for pyrimidine derivatives that demonstrated significant anti-cancer activity in vitro .

1. Anti-Cancer Properties

Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. In particular:

  • Breast Cancer Models : The compound demonstrated significant anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

2. Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response:

  • COX Inhibition : In vitro assays indicated that this compound significantly suppressed COX-2 activity with an IC50 comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

Several studies have documented the biological activities of similar thienopyrimidine derivatives:

Study Compound Target IC50 Value Notes
1N-(4-chloro)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amineMDA-MB-435 Cells13.42 μg/mL (0.045 μM)Effective against breast cancer models
25,6-Dimethylthieno[2,3-d]pyrimidine DerivativeCOX Enzyme0.04 μmolComparable to celecoxib
3Ferrocene-Pyrimidine ConjugatesPlasmodium falciparumNot specifiedEvaluated for antimalarial activity

Q & A

Q. Characterization :

  • TLC (Rf values) and melting points for purity assessment.
  • FTIR for functional groups (e.g., NH at ~3300 cm⁻¹, C=O at ~1645 cm⁻¹) .
  • 1H/13C NMR for structural confirmation (e.g., aromatic protons at δ 7.10–7.81 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Mass spectrometry (e.g., ESI-MS m/z 199.07 for intermediates) .

How is the compound screened for biological activity, and what assays are prioritized?

Basic Research Focus
Key assays include:

  • COX Inhibition :

    • COX-1/COX-2 Selectivity : Tested at six concentrations (0.01–500 μM) using indomethacin as a reference. For example, a derivative with para-fluorophenyl substitution showed COX-2 IC50 = 42.19 μM and selectivity index (SI) = 4.81 .
    • Electrophilic Substitution Impact : Electron-withdrawing groups (e.g., -F) enhance COX-2 binding via hydrophobic interactions .
  • Cytotoxicity :

    • Evaluated in multidrug-resistant (MDR) cell lines (e.g., Pgp-expressing SKOV-3) to assess intrinsic resistance. Parental SKOV-3 IC50 = 38.6 nM vs. Pgp-expressing IC50 = 278 nM .

How do structural modifications influence target affinity and selectivity?

Q. Advanced Research Focus

  • Substituent Effects :

    • Para-Fluorophenyl (Compound 5) : Highest COX-2 inhibition (IC50 = 42.19 μM) due to dipole interactions in the hydrophobic pocket .
    • Para-Methoxy (Compound 6) : Reduced activity (IC50 = 142.71 μM) due to decreased electronegativity .
    • Amide vs. Ether Linkers : Ether analogs improve CNS penetration (Kp > 1) but retain metabolic instability .
  • Core Optimization :

    • 5,6-Dimethyl Thienopyrimidine : Prone to hepatic oxidation (rat: hydroxylation; human: thiophene-S oxidation) .
    • Ring-Constraint Strategies : Fusing dimethyl groups into unsaturated rings maintains potency but fails to reduce clearance .

What strategies address metabolic instability of the thieno[2,3-d]pyrimidine core?

Q. Advanced Research Focus

  • Metabolite Identification (MetID) :

    • Rat Microsomes : Primary metabolite = 5/6-hydroxymethyl derivatives.
    • Human Microsomes : Thiophene sulfur oxidation dominates .
  • Design Modifications :

    • Deuterium Incorporation : To slow hydroxylation (not tested in evidence but a common approach).
    • Heteroatom Replacement : Replacing sulfur with oxygen (e.g., furo[2,3-d]pyrimidines) improves solubility but may alter target binding .

How to resolve discrepancies in cytotoxicity data across cell lines?

Q. Advanced Research Focus

  • MDR Mechanisms :

    • Use Pgp-overexpressing lines (e.g., SKOV-3/Pgp) to assess efflux pump-mediated resistance. Parental vs. Pgp IC50 ratios >7-fold indicate Pgp substrate behavior .
    • Combination Studies : Co-administration with Pgp inhibitors (e.g., verapamil) restores activity in resistant lines .
  • Experimental Controls :

    • Normalize data to ATP levels (via CellTiter-Glo®) to account for proliferation rate variations.
    • Validate target engagement via Western blot (e.g., tubulin polymerization for antitubulins) .

What computational methods guide derivative design for enhanced target binding?

Q. Advanced Research Focus

  • Molecular Docking :

    • COX-2 Active Site : Para-fluorophenyl derivatives form hydrogen bonds with Arg120 and Tyr355 .
    • EGFR Kinase Domain : Pyrimidine derivatives show π-π stacking with Phe723 and hydrophobic interactions with Leu694 .
  • MD Simulations :

    • Simulate binding stability over 100 ns to identify residues critical for complex formation (e.g., Val523 in COX-2) .

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